2-(tert-Butyl)-3-methylnaphthalene
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Overview
Description
2-(tert-Butyl)-3-methylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of a tert-butyl group and a methyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-3-methylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with tert-butyl chloride and aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl)-3-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, controlled temperatures.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro-naphthalene, sulfonic acid derivatives.
Scientific Research Applications
2-(tert-Butyl)-3-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-3-methylnaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
2-(tert-Butyl)-naphthalene: Lacks the methyl group, leading to different chemical and biological properties.
3-Methylnaphthalene: Lacks the tert-butyl group, affecting its reactivity and applications.
2,3-Dimethylnaphthalene: Contains two methyl groups, offering a comparison in terms of steric and electronic effects.
Uniqueness: 2-(tert-Butyl)-3-methylnaphthalene is unique due to the presence of both tert-butyl and methyl groups, which confer distinct steric and electronic properties
Properties
CAS No. |
84029-66-3 |
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Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-tert-butyl-3-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-9-12-7-5-6-8-13(12)10-14(11)15(2,3)4/h5-10H,1-4H3 |
InChI Key |
KOEPXIJKHPCNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1C(C)(C)C |
Origin of Product |
United States |
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